molecular formula C11H21BrO B13296349 1-(Bromomethyl)-4-methyl-1-(propan-2-yloxy)cyclohexane

1-(Bromomethyl)-4-methyl-1-(propan-2-yloxy)cyclohexane

Cat. No.: B13296349
M. Wt: 249.19 g/mol
InChI Key: CHNKGJLRIAXSJF-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-methyl-1-(propan-2-yloxy)cyclohexane is a high-purity chemical building block for research and development. With the molecular formula C12H23BrO and an average molecular weight of 263.21 g/mol, this cyclohexane derivative features both a reactive bromomethyl group and a sterically influencing isopropoxy ether moiety on the same carbon atom, making it a valuable intermediate in organic synthesis. Its structure is closely related to other researched compounds such as 1-(Bromomethyl)-4-ethyl-1-isopropoxycyclohexane (CID 62113684) and 1-(Bromomethyl)-1-methoxy-4-propylcyclohexane . The primary application of this compound is in pharmaceutical and materials science research, where it is used to construct complex molecular architectures. The bromomethyl group serves as a versatile handle for further functionalization via substitution reactions, such as nucleophilic substitution or metal-catalyzed cross-couplings. The geminal 1-isopropoxy group provides steric and electronic modulation, which can influence the conformation of the cyclohexane ring and the reactivity of the adjacent C-Br bond. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It must not be used in humans or animals. Researchers should consult the relevant Safety Data Sheet (SDS) prior to handling and adhere to all laboratory safety protocols.

Properties

Molecular Formula

C11H21BrO

Molecular Weight

249.19 g/mol

IUPAC Name

1-(bromomethyl)-4-methyl-1-propan-2-yloxycyclohexane

InChI

InChI=1S/C11H21BrO/c1-9(2)13-11(8-12)6-4-10(3)5-7-11/h9-10H,4-8H2,1-3H3

InChI Key

CHNKGJLRIAXSJF-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)(CBr)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-4-methyl-1-(propan-2-yloxy)cyclohexane can be achieved through several methods. One common approach involves the bromination of 4-methyl-1-(propan-2-yloxy)cyclohexane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-4-methyl-1-(propan-2-yloxy)cyclohexane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to form alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

1-(Bromomethyl)-4-methyl-1-(propan-2-yloxy)cyclohexane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-4-methyl-1-(propan-2-yloxy)cyclohexane involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing the compound to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 1-(Bromomethyl)-4-methyl-1-(propan-2-yloxy)cyclohexane, differing primarily in substituents, halogen placement, or functional groups. These variations significantly influence their physical properties, reactivity, and applications.

Substituent Variations on the Cyclohexane Ring

Table 1: Substituent Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number References
This compound C₁₁H₂₁BrO 261.19 Bromomethyl, methyl, isopropoxy Not provided
1-(Bromomethyl)-4-(tert-butyl)cyclohexane C₁₁H₂₁Br 233.19 Bromomethyl, tert-butyl 92368-33-7
1-(Bromomethyl)-4-(trifluoromethoxy)cyclohexane C₈H₁₂BrF₃O 261.08 Bromomethyl, trifluoromethoxy Not provided
1-(Bromomethyl)-1-ethoxy-4-(propan-2-yl)cyclohexane C₁₂H₂₃BrO 263.21 Bromomethyl, ethoxy, isopropyl 1250701-73-5
Cyclohexylmethyl bromide C₇H₁₃Br 177.08 Bromomethyl 2550-36-9
Key Observations:
  • Electron-Withdrawing Groups : The trifluoromethoxy group in 1-(Bromomethyl)-4-(trifluoromethoxy)cyclohexane enhances electrophilicity at the bromomethyl site due to its electron-withdrawing nature, increasing reactivity in SN2 reactions .

Halogen Placement and Chain Modifications

Table 2: Halogen and Chain Variations

Compound Name Molecular Formula Halogen Position Key Structural Feature Applications/Reactivity Notes References
1-(1-Bromopropan-2-yl)-4-methylcyclohexane C₁₀H₁₉Br Bromine on propyl chain Bromine attached to a branched alkyl chain Likely lower electrophilicity due to reduced proximity to the ring
(E)-(3-Bromoprop-1-en-1-yl)cyclohexane C₉H₁₅Br Bromine on allylic carbon Allylic bromide with conjugated double bond Enhanced reactivity in elimination or coupling reactions
Key Observations:
  • Allylic Bromides : Compounds like (E)-(3-bromoprop-1-en-1-yl)cyclohexane exhibit higher reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the stabilizing effect of the conjugated double bond on transition states .
  • Branched Alkyl Chains : In 1-(1-Bromopropan-2-yl)-4-methylcyclohexane , the bromine’s position on a branched chain reduces its electrophilicity compared to directly ring-attached bromomethyl groups, as seen in the target compound .

Fluorinated Analogues

Table 3: Fluorinated Derivatives

Compound Name Molecular Formula Fluorine Substituents Notable Properties References
1-(Bromomethyl)-4-(trifluoromethoxy)cyclohexane C₈H₁₂BrF₃O Trifluoromethoxy High electronegativity, increased stability under acidic conditions
1-(Bromomethyl)-4-methyl-1-(3,3,3-trifluoropropoxy)cyclohexane C₁₁H₁₈BrF₃O 3,3,3-Trifluoropropoxy Enhanced lipophilicity for membrane permeability in drug design
Key Observations:
  • Trifluoromethoxy Group : The strong electron-withdrawing effect of the trifluoromethoxy group in 1-(Bromomethyl)-4-(trifluoromethoxy)cyclohexane increases resistance to oxidation, making it suitable for high-temperature reactions .
  • Pharmaceutical Potential: The trifluoropropoxy group in 1-(Bromomethyl)-4-methyl-1-(3,3,3-trifluoropropoxy)cyclohexane may improve blood-brain barrier penetration in drug candidates, though specific data is lacking .

Biological Activity

1-(Bromomethyl)-4-methyl-1-(propan-2-yloxy)cyclohexane is an organic compound characterized by its unique structural features, including a bromomethyl group and a propan-2-yloxy substituent on a cyclohexane ring. Its molecular formula is C_{10}H_{19}BrO, and it has a molecular weight of approximately 261.20 g/mol. The presence of the bromine atom significantly influences the compound's reactivity and potential biological activity.

The compound is notable for its susceptibility to nucleophilic substitution reactions due to the bromomethyl group, which allows it to participate in various chemical transformations. This reactivity is crucial in synthetic organic chemistry, enabling the development of more complex molecules that may exhibit diverse biological activities.

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules. The bromomethyl group can act as an electrophile, allowing it to form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially leading to alterations in cellular functions.

Potential Therapeutic Applications

Preliminary studies suggest that compounds with similar structural features may exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds containing bromine have been shown to possess antimicrobial properties, which could be relevant for developing new antibiotics.
  • Anticancer Activity : The ability of halogenated compounds to interact with DNA makes them candidates for anticancer drug development. Research indicates that structural modifications can enhance their efficacy against cancer cell lines.
  • Neuroprotective Effects : Some derivatives have demonstrated potential neuroprotective effects, which may be explored further for treating neurodegenerative diseases.

Case Studies

  • Synthesis and Evaluation : A study synthesized several derivatives of this compound and evaluated their biological activities. The results indicated that certain modifications led to enhanced activity against specific cancer cell lines, suggesting a structure-activity relationship (SAR) that warrants further investigation.
  • Nucleophilic Substitution Reactions : Research highlighted the compound's reactivity through nucleophilic substitution, where the bromine atom was replaced by various nucleophiles. This reaction is significant for synthesizing derivatives that may exhibit improved biological properties.

Comparative Analysis

The following table summarizes key features and potential biological activities of this compound compared to structurally similar compounds:

Compound NameStructureKey FeaturesPotential Biological Activity
This compoundStructureBromomethyl and propan-2-yloxy groupsAntimicrobial, anticancer
1-(Bromomethyl)-3-methyl-1-(propan-2-yloxy)cyclohexaneStructureSimilar structure, different positionVaries based on substitution
1-Bromo-4-methylcyclohexaneStructureLacks propan-2-yloxy groupPotentially lower activity

Q & A

Q. Basic

  • Storage : Dark, anhydrous conditions (argon atmosphere) at 4°C prevent bromine loss or hydrolysis.
  • Containers : Amber glass vials with PTFE-lined caps minimize light/air exposure .

Q. Advanced

  • Stability Studies : Accelerated degradation tests (40°C/75% RH) monitor purity via HPLC.
  • Additives : Stabilizers like BHT (0.1% w/w) inhibit radical-mediated decomposition .

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